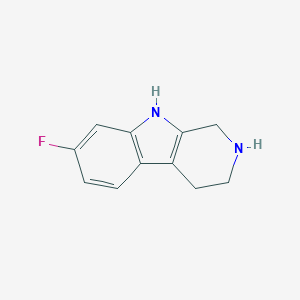

7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline

Description

Properties

IUPAC Name |

7-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGGOPSBNVEBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C3=C(N2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10567896 | |

| Record name | 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177858-80-9 | |

| Record name | 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10567896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Potential Mechanism of Action of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline

Introduction

7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline is a fluorinated derivative of the tetrahydro-beta-carboline (THβC) scaffold. The THβC core is a prominent feature in a variety of synthetic and naturally occurring molecules that exhibit a wide range of biological activities. The introduction of a fluorine atom at the 7th position of the indole ring is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, binding affinity, and selectivity for its biological targets. Given the known pharmacological profile of THβCs, it is hypothesized that the 7-fluoro analog may interact with several key targets within the central nervous system, including monoamine neurotransmitter systems.

Potential Pharmacological Targets and Mechanisms of Action

Based on the pharmacology of the parent THβC scaffold, the primary putative mechanisms of action for this compound are likely centered around the modulation of serotonergic and dopaminergic pathways, as well as the inhibition of monoamine oxidase enzymes.

Interaction with Serotonin Receptors

Many β-carboline derivatives have been shown to bind to various serotonin (5-HT) receptor subtypes.[1] The specific affinity and functional activity (agonist, antagonist, or inverse agonist) are highly dependent on the substitution pattern on the carboline ring.

Should 7-Fluoro-THβC act as an agonist at a G-protein coupled 5-HT receptor, it could trigger downstream signaling cascades. For instance, activation of the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels. Conversely, activation of the 5-HT2A receptor often results in the activation of phospholipase C, leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), and subsequent release of intracellular calcium.

Modulation of Dopamine Receptors

The structural similarity of the THβC core to dopamine has led to investigations of their interactions with dopamine receptors. Some THβCs have been found to possess affinity for D1-like and D2-like dopamine receptors.

Interaction with dopamine receptors could lead to modulation of adenylyl cyclase activity. D1-like receptors (D1 and D5) are typically coupled to Gαs/olf and stimulate adenylyl cyclase, increasing cAMP levels. In contrast, D2-like receptors (D2, D3, and D4) are coupled to Gαi/o and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.

Inhibition of Monoamine Oxidase (MAO)

A well-documented activity of some β-carbolines is the inhibition of monoamine oxidase (MAO), enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate preferences and inhibitor sensitivities.

MAO catalyzes the oxidative deamination of monoamines. Inhibition of this process by a compound like 7-Fluoro-THβC would lead to an increase in the synaptic concentration of these neurotransmitters.

Quantitative Data (Hypothetical)

As no specific data for this compound is available, the following tables present a hypothetical summary of potential binding affinities and inhibitory concentrations based on the activities of other THβC analogs. These values are for illustrative purposes only.

Table 1: Hypothetical Binding Affinities (Ki, nM) for Serotonin and Dopamine Receptors

| Receptor Subtype | Hypothetical Ki (nM) |

| 5-HT1A | 50 - 500 |

| 5-HT2A | 100 - 1000 |

| 5-HT2C | 200 - 2000 |

| D1 | > 1000 |

| D2 | 80 - 800 |

| D3 | 150 - 1500 |

Table 2: Hypothetical Inhibitory Concentrations (IC50, µM) for Monoamine Oxidase

| Enzyme | Hypothetical IC50 (µM) |

| MAO-A | 1 - 10 |

| MAO-B | 5 - 50 |

Experimental Protocols

The following are detailed, representative protocols for assessing the interaction of a test compound like 7-Fluoro-THβC with its potential targets.

Radioligand Binding Assay for Serotonin and Dopamine Receptors

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for a specific receptor subtype.[2][3]

Materials:

-

Cell membranes expressing the human receptor of interest (e.g., 5-HT1A, D2)

-

Radioligand specific for the receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Spiperone for D2)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Non-specific binding control (e.g., 10 µM serotonin for 5-HT receptors, 10 µM haloperidol for D2 receptors)

-

Glass fiber filters

-

Filtration apparatus

-

Liquid scintillation counter and cocktail

Procedure:

-

Prepare serial dilutions of 7-Fluoro-THβC in assay buffer.

-

In a 96-well plate, add cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), non-specific control, or a dilution of the test compound.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of a test compound for MAO-A and MAO-B.[4][5]

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate)[4]

-

This compound

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of 7-Fluoro-THβC and positive controls in assay buffer.

-

In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) and either buffer (for control activity) or a dilution of the test compound/positive control.

-

Pre-incubate for a short period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding a solution of kynuramine to each well.

-

Incubate at 37°C for a defined time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a strong base).

-

Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~400 nm.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control activity.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its structural relationship to the well-studied class of tetrahydro-beta-carbolines provides a strong basis for postulating its potential pharmacological targets. It is highly probable that this compound interacts with monoaminergic systems, potentially exhibiting affinity for serotonin and dopamine receptors, and/or inhibitory activity towards monoamine oxidase enzymes. The fluorination at the 7-position is likely to influence its potency and selectivity for these targets.

The technical guide presented here outlines the probable avenues of investigation and provides standardized protocols for the empirical determination of the pharmacological profile of this compound. Future research, employing the described binding and functional assays, is essential to elucidate the precise mechanism of action of this compound and to validate the hypotheses presented herein. Such studies will be crucial in determining its potential therapeutic applications.

References

- 1. Binding of beta-carbolines and related agents at serotonin (5-HT(2) and 5-HT(1A)), dopamine (D(2)) and benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Unveiling the Biological Potential of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydro-beta-carboline (THBC) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 7-position of the THBC nucleus, yielding 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline, presents an intriguing modification with the potential to modulate its pharmacological profile. This technical guide consolidates the current understanding of the biological activities associated with the tetrahydro-beta-carboline class of compounds, offering insights into the anticipated effects of 7-fluorination. While specific experimental data for this compound is limited in publicly accessible literature, this document provides a comprehensive framework for its synthesis, potential biological evaluation, and the signaling pathways it may modulate, based on extensive research of analogous compounds.

Introduction

Tetrahydro-beta-carbolines (THBCs) are a class of indole alkaloids that have garnered significant attention for their diverse pharmacological activities. These compounds are known to interact with various targets within the central nervous system (CNS) and other biological systems. The strategic placement of a fluorine atom, a common bioisostere in drug design, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This guide explores the anticipated biological landscape of this compound.

Synthesis

The primary route for the synthesis of this compound is the Pictet-Spengler reaction . This well-established method involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

General Pictet-Spengler Reaction Workflow

Caption: Pictet-Spengler reaction for the synthesis of 7-Fluoro-THBC.

Anticipated Biological Activities and Signaling Pathways

Based on the known pharmacology of the tetrahydro-beta-carboline scaffold, this compound is hypothesized to exhibit activity at several key biological targets. The 7-fluoro substitution may enhance potency and/or selectivity.

Serotonin Receptor Modulation

Tetrahydro-beta-carbolines are known to interact with various serotonin (5-HT) receptors. Halogenated derivatives, in particular, have shown affinity for 5-HT2A and 5-HT2C receptors[1]. The 7-fluoro analog could potentially act as an antagonist or agonist at these receptors, influencing downstream signaling cascades.

References

An In-depth Technical Guide on the Pharmacological Profile of Fluorinated β-Carbolines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of fluorinated β-carbolines, a class of compounds that has garnered significant interest in medicinal chemistry. By incorporating fluorine atoms into the β-carboline scaffold, researchers have been able to modulate the physicochemical and pharmacological properties of these molecules, leading to enhanced potency, selectivity, and metabolic stability. This guide delves into their synthesis, receptor binding affinities, functional activities, and the experimental methodologies used for their evaluation, presenting a valuable resource for professionals in the field of drug discovery and development.

Introduction to β-Carbolines and the Role of Fluorination

β-carbolines are tricyclic indole alkaloids that are widely distributed in nature and can also be synthesized.[1] They exhibit a broad spectrum of biological activities, including sedative, anxiolytic, anticonvulsant, antitumor, antiviral, and antimicrobial effects.[1] Their pharmacological actions are often mediated through interactions with various biological targets, such as central benzodiazepine receptors, serotonin (5-HT) receptors, and monoamine oxidases (MAOs).[2][3]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance their therapeutic potential. Fluorination can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[4] In the context of β-carbolines, fluorination has been explored to fine-tune their pharmacological profiles, leading to the development of novel compounds with improved drug-like properties.

Synthesis of Fluorinated β-Carbolines

The synthesis of fluorinated β-carbolines typically involves multi-step reaction sequences. A common strategy is the Pictet-Spengler reaction, which condenses a tryptamine derivative with an aldehyde or ketone to form the tetrahydro-β-carboline core, followed by oxidation to the aromatic β-carboline.[5] Fluorine atoms can be introduced at various positions of the β-carboline nucleus or on substituents attached to the core structure. For instance, trifluoromethylated β-carbolines have been synthesized and evaluated for their biological activities.[6][7]

This protocol outlines a general procedure for the synthesis of 1-aryl-β-carbolines, which can be adapted for fluorinated analogs by using fluorinated starting materials.

-

Reaction Setup: To a solution of a tryptamine derivative in a suitable solvent (e.g., chloroform), add a catalytic amount of an acid, such as trifluoroacetic acid (TFA).

-

Aldehyde Addition: Add the desired aryl aldehyde (which may contain fluorine substituents) to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out under microwave irradiation at a specific wattage and for a defined duration (e.g., 100W for 30 minutes) to facilitate the cyclization.[8]

-

Aromatization: The resulting tetrahydro-β-carboline can be aromatized using an oxidizing agent like potassium permanganate (KMnO4) in a solvent such as dimethylformamide (DMF).[8]

-

Purification: The final product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexanes).[2]

-

Characterization: The structure and purity of the synthesized compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[2][6]

Pharmacological Profile: Receptor Binding and Functional Activity

Fluorinated β-carbolines have been evaluated for their binding affinity and functional activity at a variety of biological targets. The following tables summarize the quantitative data for selected compounds.

| Compound | Target | Ki (nM) | Reference |

| 7-Fluoro-1-methyl-β-carboline | 5-HT2A | >10000 | [2] |

| 7-Fluoro-1-methyl-β-carboline | 5-HT2B | >10000 | [2] |

| 7-Fluoro-1-methyl-β-carboline | 5-HT2C | >10000 | [2] |

| Compound 15h (structure in ref) | 5-HT7 | 294 | [2] |

Note: The lack of high affinity for the specific 7-fluoro analog in this study highlights the nuanced effects of fluorine substitution.

| Compound | Cell Line | IC50 (µM) | Reference |

| N'-(4-Trifluoromethylbenzylidene)-1-(4-trifluoromethyl-phenyl)-β-carboline-3-carbohydrazide | Not Specified | Not Specified | [6] |

| A series of chiral β-carbolines with a trifluoromethyl group at position-1 | Various | Not Specified | [7] |

| N-(4-(morpholinomethyl)phenyl)-2-((5-(1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide (8q) | PC-3 | 9.86 | [1] |

Note: While these studies report the synthesis and evaluation of fluorinated β-carbolines for anticancer activity, specific IC50 values for a broad range of fluorinated analogs are not consistently provided in single sources.

| Compound | Target | Ki (nM) | Reference |

| Harmine | MAO-A | 5 | [3] |

| Harmaline | MAO-A | 48 | [3] |

| Harman | MAO-A | Potent Inhibitor | [9] |

Note: While these are not explicitly fluorinated, they represent the parent scaffold's activity. Fluorination is a strategy to modulate this activity.

Key Signaling Pathways

Fluorinated β-carbolines exert their effects by modulating key signaling pathways in the central nervous system and in cancer cells.

Many β-carbolines target GPCRs such as serotonin receptors. Upon ligand binding, the receptor undergoes a conformational change, activating a heterotrimeric G-protein, which in turn modulates the activity of downstream effectors like adenylyl cyclase or phospholipase C.

β-carbolines are known inhibitors of MAO, an enzyme responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[10] Inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, which is the basis for the antidepressant effects of MAO inhibitors.[10]

Detailed Experimental Protocols

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[11][12][13][14]

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, which are then resuspended in a binding buffer.[11]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [3H]-labeled standard), and varying concentrations of the unlabeled test compound (the fluorinated β-carboline).[11]

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound radioligand from the free radioligand. Wash the filters with ice-cold buffer.[11]

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

This fluorometric assay is used to screen for MAO inhibitors.[9][15][16]

-

Reagent Preparation: Prepare solutions of the MAO enzyme (MAO-A or MAO-B), a substrate (e.g., tyramine or kynuramine), a high-sensitivity probe (e.g., Amplex Red), and a developer (e.g., horseradish peroxidase).[15][16]

-

Assay Setup: In a 96-well plate, add the MAO enzyme solution to wells containing the test inhibitor (fluorinated β-carboline) at various concentrations, an inhibitor control (e.g., selegiline for MAO-B), and an enzyme control. Incubate for a short period (e.g., 10 minutes at 37°C).[16]

-

Reaction Initiation: Add the MAO substrate solution to each well to start the enzymatic reaction. The reaction produces hydrogen peroxide (H2O2).

-

Signal Detection: The H2O2, in the presence of the developer, reacts with the probe to generate a fluorescent product. Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

The behavioral effects of fluorinated β-carbolines can be assessed in various animal models.[17][18][19][20][21]

-

Animal Subjects: Use appropriate animal models, such as rats or mice, depending on the behavior being studied.

-

Drug Administration: Administer the test compound via a suitable route (e.g., intravenous, intraperitoneal) at various doses.

-

Behavioral Task: Train the animals to perform a specific task, such as responding under a fixed-interval schedule of reinforcement or in a forced swim test to assess antidepressant-like effects.[17][18]

-

Data Collection: Record and quantify the behavioral responses of the animals after drug administration.

-

Data Analysis: Analyze the dose-response relationship to determine the behavioral effects of the compound.

Conclusion

Fluorinated β-carbolines represent a promising class of compounds with diverse pharmacological activities. The strategic incorporation of fluorine can lead to molecules with enhanced potency, selectivity, and pharmacokinetic properties. This guide has provided a comprehensive overview of their synthesis, pharmacological profile, and the experimental methods used for their evaluation. The data and protocols presented herein serve as a valuable resource for researchers and scientists working to advance the development of novel therapeutics based on the β-carboline scaffold. Further exploration of structure-activity relationships and in vivo efficacy will be crucial in unlocking the full therapeutic potential of this fascinating class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibition of monoamine oxidase A by beta-carboline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced estrogen receptor beta (ERβ) selectivity of fluorinated carborane-containing ER modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Herbicidal Activity Evaluation of Novel β-Carboline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. β-Carboline: a privileged scaffold from nature for potential antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Monoamine Oxidase Inhibition by Plant-Derived β-Carbolines; Implications for the Psychopharmacology of Tobacco and Ayahuasca - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Behavioral studies with the beta-carboline FG 7142 combined with related drugs in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of beta-carboline harmine on behavioral and physiological parameters observed in the chronic mild stress model: further evidence of antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A Brief Introduction to Human Behavioral Pharmacology: Methods, Design Considerations and Ethics - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Targets of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline is a fluorinated derivative of the tetrahydro-beta-carboline scaffold, a core structure found in numerous biologically active natural products and synthetic compounds. The beta-carboline family of molecules is known to interact with a variety of biological targets, exhibiting a wide range of pharmacological effects. This technical guide provides an in-depth overview of the potential biological targets of this compound, based on the activities of structurally related beta-carboline analogs. Due to the limited availability of direct experimental data for this specific fluorinated compound in the public domain, this guide presents quantitative data from closely related analogs to infer its potential biological activities. Detailed experimental protocols for assessing the interaction of this compound with its putative targets are also provided, along with visualizations of key signaling pathways and experimental workflows.

Potential Biological Targets and Quantitative Data of Analogs

Based on the known pharmacology of the beta-carboline class of compounds, the primary potential biological targets for this compound include Cyclin-Dependent Kinases (CDKs), Monoamine Oxidase A (MAO-A), and GABA-A receptors. The following tables summarize the quantitative data for various beta-carboline analogs against these targets.

Table 1: Inhibitory Activity of Beta-Carboline Analogs against Cyclin-Dependent Kinases (CDKs)

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| 7-Fluoro-1-methyl-beta-carboline | CDK2 | Kinase Assay | Potent Inhibition (Specific value not provided) | [1] |

| 7-Fluoro-1-methyl-beta-carboline | CDK5 | Kinase Assay | Potent Inhibition (Specific value not provided) | [1] |

| Harmine | CDK2 | Kinase Assay | Potent Inhibition (Specific value not provided) | [1] |

| Harmine | CDK5 | Kinase Assay | Potent Inhibition (Specific value not provided) | [1] |

Table 2: Inhibitory Activity of Beta-Carboline Analogs against Monoamine Oxidase A (MAO-A)

| Compound | Target | Assay Type | Ki (nM) | Reference |

| Harmine | MAO-A | Enzyme Inhibition Assay | 5 | [2] |

| Harmaline | MAO-A | Enzyme Inhibition Assay | 48 | [2] |

| Norharmane | MAO-A | Enzyme Inhibition Assay | 6500 | [3] |

Table 3: Binding Affinity of Beta-Carboline Analogs to the GABA-A Receptor

| Compound | Receptor Site | Assay Type | Activity | Reference |

| FG-7142 (a beta-carboline derivative) | Benzodiazepine Site | Radioligand Binding Assay | Partial Inverse Agonist | [4] |

| Various beta-carbolines | Benzodiazepine Site | Electrophysiology | Modulatory Activity | [5] |

Signaling Pathways and Experimental Workflows

Cyclin-Dependent Kinase (CDK) Signaling Pathway

References

- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 2. promega.com [promega.com]

- 3. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 4. media.cellsignal.com [media.cellsignal.com]

- 5. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

In vitro evaluation of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline

This technical guide, therefore, provides a comprehensive framework for the in vitro evaluation of novel tetrahydro-β-carboline compounds, based on methodologies and findings from research on structurally related analogs. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the potential of this chemical scaffold.

General Biological Activities of Tetrahydro-β-carbolines

Tetrahydro-β-carboline derivatives are recognized as a "privileged scaffold" in medicinal chemistry, demonstrating a wide array of biological activities. These include potential applications as anticancer, antimalarial, antiviral, antimicrobial, and antifungal agents.[1][2][3][4] The mechanism of action for these compounds can be diverse, ranging from enzyme inhibition and receptor interaction to DNA intercalation.[3]

Data Presentation: A Template for Quantitative Analysis

To facilitate the comparison of biological activity for novel compounds, quantitative data should be organized into a clear and structured format. The following table is a template that can be used to summarize key in vitro parameters.

| Compound ID | Target | Assay Type | IC50 (µM) | Ki (µM) | EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |

| 7-Fluoro-THBC | e.g., MAO-A | Enzyme Inhibition | Data not available | Data not available | N/A | Data not available | Data not available |

| Analog 1 | Target X | Assay Y | Value | Value | Value | Value | Value |

| Analog 2 | Target Z | Assay W | Value | Value | Value | Value | Value |

Table 1: Template for Summarizing In Vitro Quantitative Data. This table allows for a clear comparison of the potency, affinity, efficacy, and safety profile of different tetrahydro-β-carboline derivatives against various biological targets.

Experimental Protocols: Methodologies for Key In Vitro Assays

Detailed and reproducible experimental protocols are crucial for the scientific rigor of any in vitro evaluation. Below are generalized methodologies for common assays used to characterize the biological activity of tetrahydro-β-carboline derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the effect of a compound on cell proliferation and determining its cytotoxic concentration.

-

Cell Culture: Human cancer cell lines (e.g., A549, PC-3, K562) or other relevant cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with serial dilutions of the test compound (e.g., 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline) and a vehicle control.

-

MTT Incubation: After a specified incubation period (e.g., 48 or 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the CC50 (concentration that causes 50% cytotoxicity) is determined by non-linear regression analysis.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

-

Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth to reach a logarithmic growth phase. The culture is then diluted to a standardized concentration.

-

Compound Preparation: The test compound is serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes with no compound) and negative (medium only) controls are included.

-

Incubation: The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizations: Diagrams of Workflows and Pathways

Visual representations are essential for conveying complex experimental processes and biological mechanisms. The following diagrams are generated using the Graphviz (DOT language) to illustrate a typical experimental workflow and a hypothetical signaling pathway.

Figure 1: A generalized workflow for the in vitro evaluation of a novel compound.

Figure 2: A hypothetical signaling pathway for apoptosis induction by a tetrahydro-β-carboline derivative.

References

- 1. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beta-Carboline alkaloids: biochemical and pharmacological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi [mdpi.com]

The Ascendant Trajectory of Fluorinated β-Carbolines: A Technical Guide to Synthesis and Biological Frontiers

For Immediate Release

In the dynamic landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has consistently proven to be a transformative approach for enhancing pharmacological properties. This technical guide delves into the discovery and synthesis of a promising class of novel fluorinated β-carboline derivatives, with a particular focus on 1-trifluoromethyl-β-carbolines. We provide a comprehensive overview of their synthesis, anchored by the seminal Pictet-Spengler reaction, and present their significant potential as potent inhibitors of monoamine oxidase (MAO) and as cytotoxic agents against human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to explore the expanding chemical space and therapeutic utility of these unique heterocyclic compounds.

Data Presentation: Biological Activity of β-Carboline Derivatives

The introduction of fluorine, particularly the trifluoromethyl group, at the C-1 position of the β-carboline scaffold has been shown to elicit potent biological responses. The following tables summarize the quantitative data on the inhibitory activities of both fluorinated and non-fluorinated β-carboline derivatives against monoamine oxidase and the A549 human lung carcinoma cell line, offering a comparative perspective on the impact of fluorination.

Table 1: Monoamine Oxidase (MAO) Inhibition

| Compound ID | R1 Substituent | R3 Substituent | MAO Inhibition (%) @ 1 µM | IC50 (µM) |

| 4e | -CF3 | -CONH-R' | 78.8 | - |

| 4i | -CF3 | -CONH-R'' | 84.0 | - |

| 4k | -CF3 | -CONH-R''' | 78.9 | - |

Note: Detailed structures of R', R'', and R''' side chains for compounds 4e, 4i, and 4k are proprietary to the original research publication. The data highlights the significant MAO inhibitory potential of 1-trifluoromethyl-β-carboline derivatives.

Table 2: Cytotoxic Activity against A549 Lung Carcinoma Cell Line

| Compound ID | R1 Substituent | R3 Substituent | % Inhibition @ 10⁻⁵ M | IC50 (µM) |

| 4e | -CF3 | -CONH-R' | 60.9 | - |

| Cmpd 6c | Aryl | Thiazole deriv. | - | 15.69[1] |

| Cmpd 8 | Aryl | Tetrahydro deriv. | - | 4.58 - 5.43[2] |

| Cmpd 16 | Aryl | Tetrahydro deriv. | - | 4.58 - 5.43[2] |

| Cmpd 3z | Imidazolium deriv. | - | - | 2.7 ± 0.4[3] |

| Cmpd 9 | N,N-dimethylbenzenamine | Triazole deriv. | - | Potent[4] |

Note: This table provides a comparative view of the cytotoxic potential of a 1-trifluoromethyl-β-carboline derivative alongside other β-carboline derivatives against the A549 cell line. The data suggests that fluorination at the C-1 position contributes to notable anticancer activity.

Experimental Protocols: A Gateway to Novel Fluorinated β-Carbolines

The synthesis of the 1-trifluoromethyl-β-carboline scaffold is a multi-step process that leverages established organic chemistry reactions. The key transformation is the Pictet-Spengler reaction, a powerful method for constructing the tetrahydro-β-carboline core.

General Synthetic Pathway

The synthesis commences with the appropriate tryptophan derivative, which serves as the indole-containing starting material. This is followed by a sequence of reactions, including the critical Pictet-Spengler cyclization with a trifluoromethyl-containing aldehyde equivalent, and subsequent aromatization to yield the desired fluorinated β-carboline.

References

- 1. researchgate.net [researchgate.net]

- 2. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New β-carboline derivatives containing imidazolium as potential VEGFR2 inhibitors: synthesis, X-ray structure, antiproliferative evaluations, and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline: A Potential Therapeutic Agent - A Technical Guide

Disclaimer: Specific quantitative therapeutic data and detailed experimental protocols for 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline are not extensively available in publicly accessible literature. This guide provides a comprehensive overview based on the well-established chemistry and pharmacology of the parent compound, 1,2,3,4-tetrahydro-β-carboline (THBC), and its various derivatives, including other halogenated analogs. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the potential of this compound class.

Introduction

The 1,2,3,4-tetrahydro-β-carboline (THBC) scaffold is a core structural motif found in a multitude of natural products and synthetic molecules of significant pharmacological interest.[1] These compounds have garnered considerable attention for their diverse biological activities, including neuropharmacological, anti-cancer, anti-malarial, and anti-fungal properties.[2] The introduction of a fluorine atom at the 7-position of the THBC ring system is a strategic modification aimed at modulating the compound's physicochemical and pharmacokinetic properties, such as metabolic stability and membrane permeability, which can significantly influence its therapeutic potential.[3] This technical guide explores the synthesis, potential therapeutic applications, and relevant experimental methodologies associated with this compound and the broader THBC class.

Synthesis

The primary and most efficient method for the synthesis of the tetrahydro-β-carboline core is the Pictet-Spengler reaction .[4] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

General Experimental Protocol: Pictet-Spengler Reaction

This protocol describes a general method for the synthesis of 1-substituted-tetrahydro-β-carbolines, which can be adapted for the synthesis of this compound using 7-fluorotryptamine and formaldehyde (or a formaldehyde equivalent like paraformaldehyde).

Materials:

-

Tryptamine derivative (e.g., 7-fluorotryptamine) (1.0 equivalent)

-

Aldehyde or ketone (e.g., paraformaldehyde) (1.2 equivalents)

-

Solvent: Acetic acid and dry Dichloromethane (CH₂Cl₂) (e.g., 5:10 mL mixture)[5]

-

Ammonium hydroxide (NH₄OH) for basification

-

Anhydrous sodium sulfate (Na₂SO₄) for drying

-

Solvents for column chromatography (e.g., Methanol in Dichloromethane)

Procedure: [5]

-

Dissolve the tryptamine derivative in a mixture of acetic acid and dry dichloromethane in a round-bottom flask.

-

Slowly add the aldehyde to the solution.

-

Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Basify the solution to a pH of 9-10 using ammonium hydroxide.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., 15% Methanol in Dichloromethane).

Diagram of Synthesis Workflow:

Potential Therapeutic Applications & Biological Activity

While specific data for 7-fluoro-THBC is limited, the broader class of THBCs has shown promise in several therapeutic areas. The fluorine substituent is expected to enhance the pharmacological profile of the parent compound.

Neuropharmacological Effects

Beta-carbolines are known to interact with the central nervous system. They can act as neuromodulators by affecting monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters like serotonin and dopamine.[6] Inhibition of MAO can lead to increased levels of these neurotransmitters, which is a therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease.[6]

Hypothetical Signaling Pathway for Neuroprotection:

Anticancer Activity

Numerous β-carboline derivatives have demonstrated significant antitumor activity through various mechanisms, including:

-

Inhibition of topoisomerases I and II[1]

-

Inhibition of cyclin-dependent kinases (CDKs)[1]

-

Induction of apoptosis[7]

-

Inhibition of the kinesin spindle protein (KSP/Eg5)[7]

The cytotoxic effects of these compounds have been evaluated against a range of human cancer cell lines.

Antimicrobial and Antifungal Activity

Derivatives of THBC have been synthesized and screened for their activity against various pathogens. For instance, N-substituted THBCs have shown potent antifungal activity against several plant pathogenic fungi.[8] One derivative, 2-octyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, displayed a minimum inhibitory concentration (MIC) of 0.1 μg/mL against certain fungi.[8]

Quantitative Data (Representative for THBC Derivatives)

The following table summarizes representative quantitative data for various THBC derivatives from the literature. Note: This data is not for this compound but for related compounds, illustrating the potential potency of this chemical class.

| Compound Class/Derivative | Target/Assay | Activity Metric | Value | Reference |

| Tetrahydro-β-carboline derivative | Plasmodium falciparum (pLDH assay) | IC₅₀ | 0.08 µM | [9] |

| N-substituted THBC (2-octyl) | Antifungal (various plant pathogens) | MIC | 0.1 µg/mL | [8] |

| Spirotetrahydro β-carboline | Plasmodium falciparum (wild type) | IC₅₀ | 90 nM | [10] |

| Spirotetrahydro β-carboline (optimized) | Plasmodium falciparum | IC₅₀ | 0.2 nM | [10] |

| β-Carboline lactone | Benzodiazepine receptor | IC₅₀ | 0.2 nM | [11] |

Experimental Protocols (Representative)

In Vitro Anticancer Assay: MTT Assay

This protocol provides a general procedure for evaluating the in vitro cytotoxicity of a compound against cancer cell lines.[12]

Materials:

-

Human cancer cell lines (e.g., A549, K562, PC-3)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

96-well plates

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed the cells in 96-well plates at a suitable density and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of In Vitro Cytotoxicity Workflow:

In Vitro Antifungal Assay: Radial Growth Inhibition

This protocol outlines a method to assess the antifungal activity of a compound against filamentous fungi.[8]

Materials:

-

Fungal strains (e.g., Bipolaris oryzae, Curvularia lunata)

-

Potato Dextrose Agar (PDA) medium

-

Petri dishes

-

Test compound (dissolved in a suitable solvent)

-

Positive control (e.g., Amphotericin B)

-

Negative control (solvent)

Procedure:

-

Prepare PDA medium and sterilize.

-

Incorporate the test compound at various concentrations into the molten PDA before pouring it into Petri dishes.

-

Place a mycelial plug of the test fungus in the center of each agar plate.

-

Incubate the plates at an appropriate temperature (e.g., 25-28°C) for several days.

-

Measure the radial growth of the fungal colony.

-

Calculate the percentage of growth inhibition compared to the negative control.

Conclusion

This compound belongs to a class of compounds with significant and diverse therapeutic potential. While specific data on this particular fluorinated analog is sparse, the extensive research on the tetrahydro-β-carboline scaffold strongly suggests that it is a promising candidate for further investigation. The introduction of fluorine is a well-established strategy to enhance the drug-like properties of a molecule. Future research should focus on the synthesis and rigorous biological evaluation of this compound to elucidate its specific pharmacological profile and therapeutic utility. This guide provides a foundational framework for initiating such research endeavors.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Pictet-Spengler_reaction [chemeurope.com]

- 4. Neuropharmacological potentials of β-carboline alkaloids for neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor Activity of Tetrahydro-β-carboline Derivatives via Inhibition of Kinesin Spindle Protein: Validation by Molecular Docking, Molecular Dynamics, and In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of a FTO inhibitor with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline, a fluorinated analog of the psychoactive β-carboline family. This document is intended for researchers, scientists, and drug development professionals interested in the analytical characterization and potential biological activities of this compound class.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data of 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline

The following tables summarize the ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.77 | br s | - | NH |

| 7.52-7.54 | m | - | Ar-H |

| 7.25-7.31 | m | - | Ar-H |

| 7.17-7.20 | m | - | Ar-H |

| 7.02-7.14 | m | - | Ar-H |

| 5.54 | s | - | H-1 |

| 3.24-3.29 | m | - | CH₂ |

| 3.09-3.15 | m | - | CH₂ |

| 2.77-2.91 | m | - | CH₂ |

| 1.94 | br s | - | NH |

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 160.8 | d, J = 245.0 | C-F |

| 135.8 | - | Ar-C |

| 132.8 | - | Ar-C |

| 129.9 | d, J = 4.0 | Ar-C |

| 129.5 | d, J = 8.0 | Ar-C |

| 128.6 | d, J = 14.0 | Ar-C |

| 127.1 | - | Ar-C |

| 124.1 | d, J = 3.0 | Ar-C |

| 121.6 | - | Ar-C |

| 119.2 | - | Ar-C |

| 118.0 | - | Ar-C |

| 115.5 | d, J = 21.0 | Ar-C |

| 110.8 | - | Ar-C |

| 110.4 | - | Ar-C |

| 50.1 | d, J = 3.0 | C-1 |

| 41.6 | - | CH₂ |

| 22.2 | - | CH₂ |

Table 3: High-Resolution Mass Spectrometry (HRMS) Data [1]

| Ion | Calculated m/z | Found m/z |

| [M + H]⁺ | 267.1298 | 267.1292 |

Infrared (IR) Spectroscopy

Specific experimental IR data for 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline was not found in the reviewed literature. However, general characteristic IR absorptions for the parent compound, 1,2,3,4-tetrahydro-β-carboline, can be inferred. Key expected vibrational modes would include N-H stretching, aromatic and aliphatic C-H stretching, and C-N stretching.

Experimental Protocols

The synthesis of tetrahydro-β-carbolines is commonly achieved through the Pictet-Spengler reaction.[1]

General Synthesis of 1-Aryl-2,3,4,9-tetrahydro-1H-β-carbolines

A general procedure involves the reaction of tryptamine with a substituted benzaldehyde in a suitable solvent. For the synthesis of 1-(4-fluorophenyl)-2,3,4,9-tetrahydro-1H-β-carboline, tryptamine and 4-fluorobenzaldehyde would be the starting materials.[1]

Spectroscopic Analysis

Standard analytical techniques are employed for the characterization of the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

-

Mass Spectrometry (MS): High-resolution mass spectra are often obtained using an ESI-TOF (Electrospray Ionization Time-of-Flight) or a similar high-resolution mass spectrometer to confirm the elemental composition.[1]

-

Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR (Fourier-transform infrared) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

Visualization of Methodologies and Pathways

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a tetrahydro-β-carboline derivative.

Caption: General workflow for the synthesis and spectroscopic analysis of tetrahydro-β-carbolines.

Potential Signaling Pathway Modulation by β-Carbolines

β-Carboline alkaloids are known to interact with various biological targets and signaling pathways. One such pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a crucial role in inflammation and cell survival. Some β-carbolines have been shown to inhibit this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline via Pictet-Spengler Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydro-β-carboline (THBC) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities. The Pictet-Spengler reaction is a classic and efficient method for constructing this tricyclic system. This document provides detailed application notes and protocols for the synthesis of a specific fluorinated analogue, 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline, a compound of interest for its potential pharmacological properties, particularly its interaction with serotonin receptors. Fluorine substitution can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability and receptor binding affinity.

Reaction Principle

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine, in this case, 6-fluorotryptamine, with an aldehyde, typically formaldehyde, followed by an acid-catalyzed intramolecular electrophilic cyclization to form the tetrahydro-β-carboline ring system.[1][2]

Experimental Protocols

Protocol 1: Classical Acid-Catalyzed Synthesis

This protocol outlines a standard procedure using a Brønsted acid catalyst.

Materials:

-

6-Fluorotryptamine

-

Paraformaldehyde

-

Anhydrous Methanol or Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of 6-fluorotryptamine (1.0 eq) in anhydrous methanol or DCM, add paraformaldehyde (1.2 eq).

-

Add the acid catalyst (TFA, 0.1-1.0 eq, or a few drops of concentrated HCl) to the mixture at room temperature.

-

Stir the reaction mixture at room temperature or under gentle reflux (40-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HFIP-Promoted Synthesis

This protocol utilizes 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as both a solvent and a catalyst, which has been shown to promote the Pictet-Spengler reaction efficiently, often leading to high yields.[5]

Materials:

-

6-Fluorotryptamine

-

Paraformaldehyde

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Dichloromethane (DCM) for workup (optional)

Procedure:

-

Dissolve 6-fluorotryptamine (1.0 eq) and paraformaldehyde (1.2 eq) in HFIP.

-

Stir the reaction mixture at room temperature or under reflux. The reaction in HFIP is often faster at elevated temperatures.[5] Monitor the reaction progress by TLC.

-

Upon completion, remove the HFIP by distillation under reduced pressure. For many substrates, this directly affords the product in high purity.[5]

-

If further purification is needed, dissolve the residue in DCM, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

The product can be further purified by column chromatography if necessary.

Data Presentation

The following tables summarize expected and reported quantitative data for the synthesis of fluorinated and non-fluorinated tetrahydro-β-carbolines.

Table 1: Reaction Conditions and Yields for Pictet-Spengler Synthesis of Tetrahydro-β-carbolines

| Entry | Tryptamine Derivative | Aldehyde | Catalyst/Solvent | Temperature | Time | Yield (%) | Reference |

| 1 | Tryptamine | Paraformaldehyde | HCl/Water | RT | 1 h | 78-80 | [3] |

| 2 | Tryptamine | Benzaldehyde | HFIP | Reflux | 3 h | 93 | [5] |

| 3 | Tryptamine | 4-Fluorobenzaldehyde | HFIP | Reflux | 12 h | 98 | [5] |

| 4 | 6-Fluorotryptamine | Formaldehyde | TFA/MeOH or HFIP | RT - Reflux | 1-24 h | Expected >80 | (Adapted) |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | HRMS (m/z) |

| 1-Phenyl-6-fluoro-THBC | C₁₇H₁₅FN₂ | 266.31 | - | 7.77 (br s, 1H), 7.52-7.54 (m, 1H), 7.25-7.31 (m, 1H), 7.17-7.20 (m, 1H), 7.02-7.14 (m, 5H), 5.54 (s, 1H), 3.24-3.29 (m, 1H), 3.09-3.15 (m, 1H), 2.77-2.91 (m, 2H), 1.94 (br s, 1H) | 160.8 (d, J=245.0 Hz), 135.8, 132.8, 129.9 (d, J=4.0 Hz), 129.5 (d, J=8.0 Hz), 128.6 (d, J=14.0 Hz), 127.1, 124.1 (d, J=3.0 Hz), 121.6, 119.2, 118.0, 115.5 (d, J=21.0 Hz), 110.8, 110.4, 50.1 (d, J=3.0 Hz), 41.6, 22.2 | [M+H]⁺: 267.1298 (Calcd), 267.1292 (Found)[5] |

| 7-Fluoro-THBC | C₁₁H₁₁FN₂ | 190.22 | - | Not available | Not available | Not available |

Mandatory Visualizations

Pictet-Spengler Reaction Mechanism

References

Application Note: Purification of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline by Preparative High-Performance Liquid Chromatography

Introduction

7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline is a fluorinated derivative of the tetrahydro-β-carboline scaffold, a core structure found in numerous biologically active compounds and natural alkaloids. As a key intermediate in drug discovery and development, obtaining this compound in high purity is crucial for subsequent chemical transformations and biological assays. This application note details a robust and efficient method for the purification of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Chemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₁FN₂ |

| Molecular Weight | 190.22 g/mol |

| Appearance | Solid |

| Storage | Store in a cool, dry place. |

Chromatographic Principle

The purification strategy employs reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar. The separation is based on the differential partitioning of the target compound and impurities between the stationary and mobile phases. A gradient elution with an increasing concentration of organic solvent is utilized to effectively resolve the target compound from closely related impurities.

Experimental Protocols

1. Sample Preparation

-

Dissolution: Dissolve the crude 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline in a minimal amount of a suitable solvent. A mixture of the mobile phase components (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid) is recommended to ensure good solubility and compatibility with the HPLC system.

-

Filtration: Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.

2. Preparative HPLC Method

A typical preparative RP-HPLC method for the purification of β-carboline derivatives is outlined below.[1][2][3]

| Parameter | Recommended Condition |

| Instrument | Preparative HPLC System with UV Detector |

| Column | C18, 10 µm, 20 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Flow Rate | 20.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 1-5 mL (depending on sample concentration) |

| Column Temperature | Ambient |

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 20 |

| 25.0 | 80 |

| 28.0 | 80 |

| 30.0 | 20 |

| 35.0 | 20 |

3. Fraction Collection and Post-Purification Processing

-

Fraction Collection: Collect fractions corresponding to the main peak of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline as detected by the UV detector.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

-

Solvent Evaporation: Pool the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

-

Lyophilization: Freeze-dry the remaining aqueous solution to obtain the purified compound as a solid.

Data Presentation

Table 1: Analytical HPLC Purity Analysis

| Sample | Retention Time (min) | Peak Area (%) |

| Crude Material | - | (multiple peaks) |

| Purified Fraction 1 | 15.2 | 99.5 |

| Purified Fraction 2 | 15.2 | 99.7 |

| Purified Fraction 3 | 15.3 | 99.6 |

Table 2: Summary of Purification Results

| Parameter | Value |

| Crude Sample Loaded | 500 mg |

| Purified Compound Yield | 425 mg |

| Recovery | 85% |

| Final Purity | >99.5% |

Visualizations

References

- 1. SPE/RP-HPLC using C1 columns: an environmentally friendly alternative to conventional reverse-phase separations for quantitation of beta-carboline alkaloids in human serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of beta-carboline alkaloids in foods and beverages by high-performance liquid chromatography with electrochemical detection at a glassy carbon electrode modified with carbon nanotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Characterization of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline

Disclaimer: The following application notes and protocols are representative examples for the analytical characterization of 7-Fluoro-2,3,4,9-tetrahydro-1H-beta-carboline. The quantitative data presented is based on published data for analogous beta-carboline derivatives and should be considered illustrative. Researchers should optimize these methods for their specific instrumentation and samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note:

High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a robust method for determining the purity of this compound. Beta-carbolines are often fluorescent, allowing for sensitive detection.[1] A reversed-phase C18 column is typically effective for separation. The method described below provides a baseline for assessing the purity of the synthesized or purchased compound.

Experimental Protocol:

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or fluorescence detector (FLD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in Water

-

B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

-

Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection:

-

DAD: 280 nm

-

FLD: Excitation at 270 nm, Emission at 340 nm

-

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to a working concentration of 10 µg/mL with the initial mobile phase composition.

Data Presentation:

| Parameter | Value |

| Retention Time (tR) | Approximately 8.5 min |

| Purity (by area %) | >95% |

Workflow Diagram:

Caption: HPLC analysis workflow for purity determination.

Mass Spectrometry (MS) for Molecular Weight Verification

Application Note:

Electrospray Ionization Mass Spectrometry (ESI-MS) is a crucial technique for confirming the molecular weight of this compound. The compound is expected to readily protonate to form the [M+H]⁺ ion in positive ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Experimental Protocol:

-

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer or a similar high-resolution instrument with an ESI source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Infusion: Direct infusion of the sample solution at a flow rate of 5-10 µL/min.

-

Sample Preparation: Prepare a 100 µg/mL solution of the compound in 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrument Parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow (N₂): 600 L/hr

-

Mass Range: m/z 50-500

-

Data Presentation:

| Parameter | Theoretical Value | Observed Value (Illustrative) |

| Molecular Formula | C₁₁H₁₁FN₂ | - |

| Molecular Weight | 190.22 g/mol | - |

| [M+H]⁺ (Monoisotopic) | 191.0985 m/z | 191.0988 m/z |

Workflow Diagram:

Caption: ESI-MS workflow for molecular weight verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Application Note:

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound. The ¹H NMR will show characteristic signals for the aromatic and aliphatic protons, while the ¹³C NMR, along with DEPT experiments, will confirm the number and type of carbon atoms. 2D NMR experiments like COSY and HSQC can be used for complete assignment. The fluorine atom will introduce characteristic splitting patterns in the signals of nearby protons and carbons.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Experiments:

-

¹H NMR

-

¹³C NMR

-

DEPT-135

-

COSY (Correlation Spectroscopy)

-

HSQC (Heteronuclear Single Quantum Coherence)

-

-

¹H NMR Parameters (Illustrative):

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 20 ppm

-

-

¹³C NMR Parameters (Illustrative):

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

-

Data Presentation (Illustrative Data based on Analogs[2][3]):

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Proposed) |

|---|---|---|---|

| ~8.0 | br s | 1H | N-H (indole) |

| ~7.2-7.4 | m | 1H | Aromatic C-H |

| ~6.8-7.0 | m | 2H | Aromatic C-H |

| ~4.0 | s | 2H | C1-H₂ |

| ~3.2 | t | 2H | C3-H₂ |

| ~2.8 | t | 2H | C4-H₂ |

| ~2.0 | br s | 1H | N-H (piperidine) |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ) ppm | Assignment (Proposed) |

|---|---|

| ~158 (d, J≈240 Hz) | C7 (C-F) |

| ~136 | C8a |

| ~132 | C4b |

| ~128 | C4a |

| ~115 (d, J≈25 Hz) | C6 |

| ~111 | C5 |

| ~109 (d, J≈20 Hz) | C8 |

| ~105 | C4c |

| ~44 | C1 |

| ~43 | C3 |

| ~22 | C4 |

Workflow Diagram:

Caption: NMR spectroscopy workflow for structural elucidation.

References

- 1. Measurement of beta-carbolines by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline is a synthetic derivative of the tetrahydro-β-carboline scaffold. The β-carboline class of compounds, naturally occurring and synthetic, has garnered significant interest in pharmacology due to a wide spectrum of biological activities.[1][2][3] These activities include potential anticancer, antimicrobial, antimalarial, and antiviral properties.[2][3] The proposed mechanisms of action for some β-carboline derivatives involve DNA intercalation, inhibition of topoisomerase I and II, and modulation of cyclin-dependent kinases (CDKs).[1] Furthermore, certain tetrahydro-β-carboline derivatives have been identified as inducers of reactive oxygen species (ROS), suggesting a role in disrupting cellular redox balance.[4]

These application notes provide a detailed protocol for assessing the cytotoxic effects of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline on a representative cancer cell line using a standard MTT cell viability assay. Additionally, a potential signaling pathway and a comprehensive experimental workflow are illustrated. While specific experimental data for this particular fluorinated derivative is not extensively published, the provided protocols and data serve as a foundational guide for its investigation in cell-based assays.

Data Presentation: Illustrative Cytotoxicity Data

The following table summarizes hypothetical IC50 values for 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline against various human cancer cell lines after a 48-hour incubation period. This data is for illustrative purposes to guide experimental design and data presentation.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.8 |

| A549 | Lung Carcinoma | 22.5 |

| HeLa | Cervical Cancer | 18.2 |

| HepG2 | Hepatocellular Carcinoma | 25.1 |

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol details the steps to determine the cytotoxic effects of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline on adherent cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Materials:

-

7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline

-

Human cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (Dimethyl sulfoxide)

-

Sterile PBS (Phosphate-Buffered Saline)

-

96-well microplates

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-

Adjust the cell suspension to a density of 1 x 10^5 cells/mL in complete culture medium.

-

Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7][8]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent-induced toxicity.[7]

-

Carefully remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound.

-

Include control wells with cells treated with vehicle (DMSO at the same final concentration) and blank wells with medium only.

-

-

Incubation:

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

-

Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][7]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Gently pipette up and down to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.[7][8]

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

-

Visualizations

Proposed Signaling Pathway for β-carboline Induced Cytotoxicity

Caption: Proposed mechanism of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline induced cytotoxicity.

Experimental Workflow for Cell Viability Assay

Caption: Step-by-step workflow for the MTT cell viability assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Importance of Optically Active Tetrahydro-β-carbolines and Synthetic Approaches to Create the C1 Stereocenter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Structural Optimization of 1,2,3,4-Tetrahydro-β-carbolines as Novel Reactive Oxygen Species Inducers for Controlling Intractable Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline: Unexplored Potential in Neuroscience Research

Despite a growing interest in the neuropharmacological properties of β-carboline alkaloids, the specific applications of 7-Fluoro-2,3,4,9-tetrahydro-1H-β-carboline in neuroscience research remain largely uncharted territory. A comprehensive review of available scientific literature reveals a significant gap in dedicated studies on this fluorinated analog, with current information primarily limited to its commercial availability.

While the broader class of tetrahydro-β-carbolines (THBCs) has been investigated for a range of central nervous system activities, including neuroprotection, cognitive enhancement, and modulation of monoaminergic systems, specific data on the 7-fluoro substituted variant is not publicly available. This lack of research means that detailed application notes, experimental protocols, and quantitative data regarding its efficacy, binding affinity to specific neural receptors, or its effects on signaling pathways are yet to be established.

The General Landscape of Tetrahydro-β-carbolines in Neuroscience

Tetrahydro-β-carbolines are a group of naturally occurring and synthetic compounds that have garnered attention for their diverse biological activities. Their core structure is a tryptamine fused with a piperidine ring. In the context of neuroscience, various derivatives have been explored for their potential therapeutic applications in neurodegenerative diseases and psychiatric disorders.